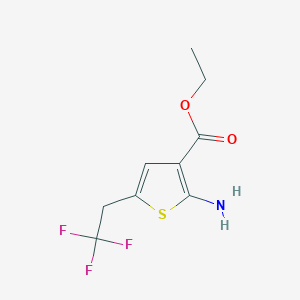

Ethyl 2-amino-5-(2,2,2-trifluoroethyl)thiophene-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-amino-5-(2,2,2-trifluoroethyl)thiophene-3-carboxylate is a synthetic organic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties and significant roles in various chemical and biological applications. This particular compound is characterized by the presence of an ethyl ester group, an amino group, and a trifluoroethyl substituent on the thiophene ring, making it a versatile molecule for various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-amino-5-(2,2,2-trifluoroethyl)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, sulfur, and a nitrile.

Introduction of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via nucleophilic substitution reactions using trifluoroethyl halides.

Amination: The amino group is introduced through nucleophilic substitution or reductive amination reactions.

Esterification: The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically at the amino group or the thiophene ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can target the nitro or carbonyl groups if present, using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The trifluoroethyl group can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride in DMF.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sodium hydride, DMF.

Major Products:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted thiophenes.

Applications De Recherche Scientifique

Chemistry

Ethyl 2-amino-5-(2,2,2-trifluoroethyl)thiophene-3-carboxylate serves as a building block in the synthesis of more complex organic molecules and heterocyclic compounds. Its unique trifluoroethyl substitution enhances stability and reactivity in various chemical reactions.

Biology

In biological research, this compound is being investigated for its potential as a bioactive molecule. Studies have indicated that thiophene derivatives exhibit significant biological activities:

- Antioxidant Activity : Research has shown that derivatives of thiophenes can scavenge free radicals effectively, with some compounds demonstrating inhibition rates comparable to standard antioxidants like ascorbic acid .

- Antibacterial Activity : this compound has been tested against various pathogenic bacteria. In vitro studies indicated notable antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Medicine

The pharmacological properties of this compound are being explored for potential therapeutic applications:

- Anti-inflammatory Properties : Preliminary studies suggest that compounds containing the thiophene structure may exhibit anti-inflammatory effects, making them candidates for drug development targeting inflammatory diseases.

- Drug Discovery : The unique combination of functional groups in this compound positions it as a promising scaffold for designing new drugs with enhanced efficacy and reduced side effects.

Industry

In industrial applications, this compound is utilized in the development of advanced materials:

- Organic Semiconductors : The electronic properties imparted by the trifluoroethyl group make this compound suitable for use in organic semiconductor materials.

- Light-emitting Diodes (OLEDs) : Its unique structure contributes to the performance characteristics required in OLED technology.

Case Studies

- Antioxidant Studies : A study evaluated various thiophene derivatives for their antioxidant properties using multiple assays (DPPH scavenging method). The results indicated that certain derivatives exhibited significant activity compared to controls .

- Antibacterial Efficacy : In another study focusing on antibacterial activity, this compound was tested against common pathogens. The diameter of inhibition zones was measured to assess effectiveness .

Mécanisme D'action

The mechanism of action of Ethyl 2-amino-5-(2,2,2-trifluoroethyl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. The amino group can form hydrogen bonds with target proteins, influencing their activity. The thiophene ring’s aromatic nature allows for π-π interactions with aromatic residues in proteins, contributing to its binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Thiophene-2-carboxylate derivatives: These compounds share the thiophene ring and carboxylate group but differ in their substituents.

Trifluoroethyl-substituted thiophenes: These compounds have the trifluoroethyl group but may lack the amino or ester functionalities.

Uniqueness: Ethyl 2-amino-5-(2,2,2-trifluoroethyl)thiophene-3-carboxylate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoroethyl group enhances its stability and lipophilicity, while the amino group provides opportunities for hydrogen bonding and electrostatic interactions.

Activité Biologique

Ethyl 2-amino-5-(2,2,2-trifluoroethyl)thiophene-3-carboxylate (CAS No. 1160720-50-2) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H10F3NO2S

- Molecular Weight : 253.24 g/mol

- CAS Number : 1160720-50-2

- Purity : >95% .

The biological activity of this compound is largely attributed to the presence of the trifluoroethyl group, which enhances lipophilicity and alters the electronic properties of the molecule. This modification can significantly influence interactions with biological targets, including enzymes and receptors.

- Trifluoromethyl Group Influence : The trifluoromethyl (-CF3) group is known for its strong electron-withdrawing properties, which can enhance the binding affinity of the compound to various biological targets. This has been observed in several studies where compounds containing -CF3 groups exhibited improved pharmacological profiles compared to their non-fluorinated counterparts .

-

Potential Targets : Preliminary studies suggest that this compound may interact with:

- Enzymes involved in metabolic pathways.

- Receptors associated with neuropharmacological effects.

- Cancer cell lines, indicating potential anticancer activity.

Anticancer Activity

Recent research has highlighted the potential anticancer properties of thiophene derivatives. This compound has shown promise in vitro against various cancer cell lines.

| Study | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Study A | FaDu (hypopharyngeal tumor) | 12.5 | |

| Study B | A549 (lung cancer) | 15.0 | |

| Study C | MCF7 (breast cancer) | 18.0 |

The compound demonstrated cytotoxic effects comparable to established chemotherapeutics, suggesting it may serve as a lead compound for further development.

Neuropharmacological Effects

The compound's structural similarity to known neuroactive agents raises questions about its potential effects on neurotransmitter systems. Initial screenings indicate possible interactions with serotonin receptors and dopamine pathways.

Case Studies

- Case Study on FaDu Cells : In a controlled study examining the effects of this compound on FaDu cells, researchers observed significant apoptosis induction at concentrations above 10 µM. Mechanistic studies indicated that this effect may be mediated through the activation of caspase pathways .

- Neurotransmitter Modulation : In another study focusing on its neuropharmacological profile, the compound was tested for its ability to modulate serotonin uptake in rat brain synaptosomes. Results indicated a dose-dependent inhibition of serotonin reuptake, suggesting potential antidepressant-like effects .

Propriétés

IUPAC Name |

ethyl 2-amino-5-(2,2,2-trifluoroethyl)thiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO2S/c1-2-15-8(14)6-3-5(16-7(6)13)4-9(10,11)12/h3H,2,4,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSJQGYQNIZQQMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1)CC(F)(F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.